molecular formula C18H14INO4S B2799459 2-((1-(4-Iodo-2-methylphenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid CAS No. 431933-50-5

2-((1-(4-Iodo-2-methylphenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid

Cat. No.: B2799459
CAS No.: 431933-50-5
M. Wt: 467.28
InChI Key: CMSXVEDJDZCPSR-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that includes a benzoic acid moiety, a pyrrolidinone moiety, and an iodinated methylphenyl group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that its synthesis would involve the coupling of the benzoic acid moiety with the pyrrolidinone moiety, possibly through a thioether linkage .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzoic acid moiety would contribute a carboxylic acid group, the pyrrolidinone moiety would contribute a cyclic amide group, and the iodinated methylphenyl group would contribute an aromatic ring .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the iodine atom, which could potentially undergo substitution reactions. The carboxylic acid group could also participate in acid-base reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group could result in the compound having acidic properties .

Scientific Research Applications

Synthesis Methodologies

The development and optimization of synthetic methodologies for derivatives of 2,5-dioxopyrrolidinyl benzoic acid represent a cornerstone in medicinal chemistry research. These compounds, including 2-((1-(4-Iodo-2-methylphenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid, have seen applications ranging from the creation of novel pharmacophores to the study of molecular interactions in biological systems. Barker, Brimble, and McLeod (2003) outlined a more efficient synthesis route for 2-(3-methyl-2,5-dioxopyrrolidin-1-yl)benzoic acid, showcasing advancements in the synthesis of such compounds which can be extended to the production of this compound derivatives for research purposes Synthesis, 2003.

Chemical Interactions and Complex Formation

Research into the chemical interactions and potential for complex formation with metals has been explored, as seen in the work by Shahid et al. (2005), where organotin(IV) complexes with 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid were synthesized. Such studies highlight the versatility of 2,5-dioxopyrrolidinyl benzoic acid derivatives in forming complexes that could be pivotal in catalysis, material science, and as models for biological interactions Journal of the Iranian Chemical Society, 2005.

Luminescence and Sensitization Effects

The luminescence properties and potential applications of derivatives similar to this compound have been investigated through the study of thiophenyl-derivatized nitrobenzoato antennas by Viswanathan and Bettencourt-Dias (2006). Their work on Eu(III) and Tb(III) complexes demonstrates the role these compounds can play in enhancing luminescent properties for applications in lighting and display technologies, as well as in sensing and imaging in biomedical research Inorganic Chemistry, 2006.

Antimicrobial Activities

Further extending the applicability of 2,5-dioxopyrrolidinyl benzoic acid derivatives, studies into their antimicrobial properties have been conducted. For instance, Patel and Patel (2017) synthesized 4-thiazolidinones and 2-azetidinones derivatives from chalcone, highlighting the antimicrobial potential of such compounds. This indicates a promising avenue for the development of new antimicrobial agents using derivatives of this compound Medicinal Chemistry Research, 2017.

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended for use as a drug, its mechanism of action would depend on its interactions with biological targets in the body .

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety precautions. The presence of the iodine atom could potentially make this compound hazardous if it’s not handled properly .

Future Directions

The potential applications of this compound would depend on its physical and chemical properties, as well as its biological activity if it’s intended for use as a drug .

Properties

IUPAC Name

2-[1-(4-iodo-2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14INO4S/c1-10-8-11(19)6-7-13(10)20-16(21)9-15(17(20)22)25-14-5-3-2-4-12(14)18(23)24/h2-8,15H,9H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMSXVEDJDZCPSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)I)N2C(=O)CC(C2=O)SC3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14INO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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